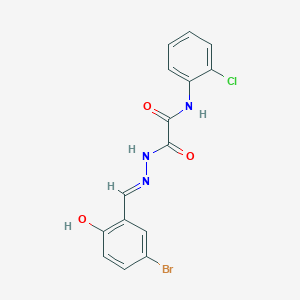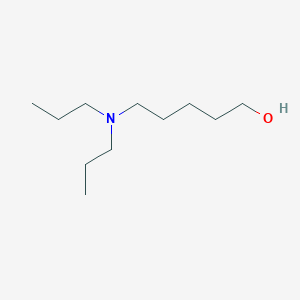
2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(5-Brom-2-hydroxybenzyliden)hydrazino)-N-(2-chlorphenyl)-2-oxoacetamid ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die eine bromierte Hydroxybenzyliden-Gruppe, eine Hydrazino-Verknüpfung und eine chlorphenylsubstituierte Oxoacetamid-Einheit umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-(5-Brom-2-hydroxybenzyliden)hydrazino)-N-(2-chlorphenyl)-2-oxoacetamid umfasst in der Regel einen mehrstufigen Prozess:
Bildung des Benzylidenhydrazon-Zwischenprodukts: Der erste Schritt beinhaltet die Kondensation von 5-Brom-2-hydroxybenzaldehyd mit Hydrazinhydrat unter Bildung des Benzylidenhydrazon-Zwischenprodukts. Diese Reaktion wird üblicherweise in Ethanol unter Rückflussbedingungen durchgeführt.
Acylierungsreaktion: Das Benzylidenhydrazon-Zwischenprodukt wird dann mit 2-Chlorphenylisocyanat in Gegenwart einer Base wie Triethylamin umgesetzt. Dieser Schritt führt zur Bildung des Endprodukts 2-(2-(5-Brom-2-hydroxybenzyliden)hydrazino)-N-(2-chlorphenyl)-2-oxoacetamid.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnten die Verwendung von automatisierten Reaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie gehören.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide typically involves a multi-step process:
Formation of the Benzylidene Hydrazone Intermediate: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the benzylidene hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Acylation Reaction: The benzylidene hydrazone intermediate is then reacted with 2-chlorophenyl isocyanate in the presence of a base such as triethylamine. This step leads to the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-(5-Brom-2-hydroxybenzyliden)hydrazino)-N-(2-chlorphenyl)-2-oxoacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann unter starken Oxidationsbedingungen zu einem Keton oder einer Carbonsäure oxidiert werden.
Reduktion: Die Hydrazone-Verknüpfung kann reduziert werden, um das entsprechende Hydrazinderivat zu bilden.
Substitution: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurer Lösung.
Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Nukleophile wie Natriumazid (NaN₃) oder Thioharnstoff in polaren Lösungsmitteln.
Hauptprodukte
Oxidation: Bildung von 5-Brom-2-hydroxybenzoesäure oder 5-Brom-2-hydroxybenzophenon.
Reduktion: Bildung von 2-(2-(5-Brom-2-hydroxybenzyl)hydrazino)-N-(2-chlorphenyl)-2-oxoacetamid.
Substitution: Bildung von 2-(2-(5-substituierten-2-hydroxybenzyliden)hydrazino)-N-(2-chlorphenyl)-2-oxoacetamid-Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene funktionelle Gruppenmodifikationen, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.
Biologie
In der biologischen Forschung können Derivate dieser Verbindung interessante biologische Aktivitäten wie antimikrobielle, antifungale oder Antikrebsaktivitäten aufweisen. Untersuchungen zu ihrer biologischen Aktivität könnten zur Entwicklung neuer therapeutischer Wirkstoffe führen.
Medizin
In der pharmazeutischen Chemie könnte diese Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht werden. Ihre Strukturmerkmale lassen vermuten, dass sie mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen eingesetzt werden. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem wertvollen Zwischenprodukt bei der Herstellung von Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-(5-Brom-2-hydroxybenzyliden)hydrazino)-N-(2-chlorphenyl)-2-oxoacetamid hängt von seiner jeweiligen Anwendung ab. Wird es beispielsweise als antimikrobielles Mittel verwendet, könnte es das Bakterienwachstum hemmen, indem es mit bakteriellen Enzymen interagiert oder die Integrität der Zellmembran stört. Wird es als Antikrebsmittel untersucht, könnte es die Apoptose in Krebszellen induzieren, indem es spezifische Signalwege angreift.
Wirkmechanismus
The mechanism of action of 2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interacting with bacterial enzymes or disrupting cell membrane integrity. If explored as an anticancer agent, it could induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2-(5-Brom-2-hydroxybenzyliden)hydrazino)-N-phenyl-2-oxoacetamid: Ähnliche Struktur, aber ohne die Chlorphenylgruppe.
2-(2-(5-Brom-2-hydroxybenzyliden)hydrazino)-N-(2-methylphenyl)-2-oxoacetamid: Ähnliche Struktur mit einer Methylgruppe anstelle von Chlor.
2-(2-(5-Brom-2-hydroxybenzyliden)hydrazino)-N-(2-nitrophenyl)-2-oxoacetamid: Ähnliche Struktur mit einer Nitrogruppe anstelle von Chlor.
Einzigartigkeit
Das Vorhandensein von Brom- und Chloratomen in 2-(2-(5-Brom-2-hydroxybenzyliden)hydrazino)-N-(2-chlorphenyl)-2-oxoacetamid macht es im Vergleich zu seinen Analoga einzigartig. Diese Halogenatome können die Reaktivität und biologische Aktivität der Verbindung erheblich beeinflussen und ihre Wirksamkeit in verschiedenen Anwendungen möglicherweise verbessern.
Eigenschaften
CAS-Nummer |
351443-47-5 |
|---|---|
Molekularformel |
C15H11BrClN3O3 |
Molekulargewicht |
396.62 g/mol |
IUPAC-Name |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2-chlorophenyl)oxamide |
InChI |
InChI=1S/C15H11BrClN3O3/c16-10-5-6-13(21)9(7-10)8-18-20-15(23)14(22)19-12-4-2-1-3-11(12)17/h1-8,21H,(H,19,22)(H,20,23)/b18-8+ |
InChI-Schlüssel |
LXXSKDUQVSJWLT-QGMBQPNBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-fluorophenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12013679.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013698.png)
![3-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12013712.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B12013719.png)
![(1-(3-Chloro-4-fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12013722.png)
![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12013726.png)

![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013741.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12013764.png)
![ethyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013768.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013775.png)
